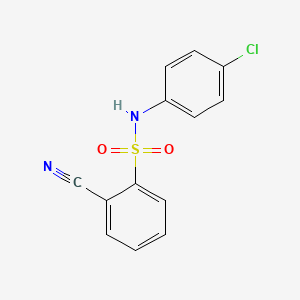
N-(2-methoxyphenyl)-9-oxo-9H-fluorene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)-9-oxo-9H-fluorene-1-carboxamide is a compound of interest due to its potential biological activities. The compound belongs to the class of organic compounds known as fluorene carboxamides, which have been explored for various applications, including their role in inducing apoptosis in cancer cells (Kemnitzer et al., 2009).
Synthesis Analysis
The synthesis of related fluorene carboxamide derivatives involves high-throughput screening assays to identify novel apoptosis inducers. One approach highlighted is the structure-activity relationship (SAR) study of the carboxamide group, which led to the identification of compounds with sub-micromolar potencies for caspase induction and growth inhibition in various cancer cell lines (Kemnitzer et al., 2009).
Molecular Structure Analysis
The molecular structure of fluorene derivatives has been extensively studied to understand their physicochemical properties and reactivity. For instance, the crystal structure determination of similar compounds at low temperatures provides insight into the molecular conformation and the effects of substitution on the fluorene core (Glagovich et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of fluorene derivatives, including N-(2-methoxyphenyl)-9-oxo-9H-fluorene-1-carboxamide, is influenced by the fluorene core and the substituents attached to it. The synthesis and characterization of various fluorene-based polyamides demonstrate the compounds' stability and potential for further functionalization (Hsiao et al., 1999).
Physical Properties Analysis
Fluorene derivatives exhibit a range of physical properties, including high thermal stability and solubility in organic solvents. The synthesis of polyamides containing fluorene groups results in materials with high glass transition temperatures and resistance to thermal degradation (Hsiao et al., 1999).
Chemical Properties Analysis
The chemical properties of fluorene derivatives are closely tied to their molecular structure. The introduction of methoxy and carboxamide groups can influence the compound's reactivity and interaction with biological targets. The SAR studies of fluorene carboxamides have led to the identification of potent compounds with specific activities against cancer cells (Kemnitzer et al., 2009).
Aplicaciones Científicas De Investigación
Electrochromic and Electrofluorescent Materials
N-(2-methoxyphenyl)-9-oxo-9H-fluorene-1-carboxamide derivatives have been studied for their applications in creating electrochromic and electrofluorescent materials. These compounds exhibit excellent solubility, outstanding thermal stability, and reversible electrochromic characteristics, making them suitable for applications in smart windows, displays, and other electronic devices. One particular study focused on electroactive polyamides with bis(diphenylamino)-fluorene units, showing multicolor electrochromic characteristics and strong fluorescence, which could be modulated electrochemically with high stability and contrast ratio (Sun et al., 2016).
Anticancer Research
Compounds related to N-(2-methoxyphenyl)-9-oxo-9H-fluorene-1-carboxamide have been identified as potent apoptosis inducers, demonstrating significant activity against various cancer cell lines. These compounds can induce caspase activation and inhibit cell growth with sub-micromolar potencies, suggesting their potential as therapeutic agents in cancer treatment. Structure-activity relationship studies have led to the development of derivatives with increased aqueous solubility while retaining broad activity in caspase activation and cell growth inhibition assays (Kemnitzer et al., 2009).
Polymer Science
N-(2-methoxyphenyl)-9-oxo-9H-fluorene-1-carboxamide and its derivatives have been utilized in the synthesis of various polymers, including aromatic polyamides and polyimides. These polymers exhibit amorphous properties, high solubility in polar solvents, and excellent thermal stability, making them suitable for high-performance materials in electronics, coatings, and films. The incorporation of fluorene units contributes to the desirable physical and chemical properties of these polymers (Yang & Lin, 1993).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-9-oxofluorene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-18-12-5-4-11-17(18)22-21(24)16-10-6-9-14-13-7-2-3-8-15(13)20(23)19(14)16/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESMALNHKGVFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5592969.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5592980.png)
![({5-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5592985.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5592991.png)
![3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5592996.png)
![N-(2-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5592999.png)
![7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5593000.png)
![4-[3-({4-[2-(1H-imidazol-1-yl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5593001.png)
![3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide](/img/structure/B5593004.png)
![N-(4-chlorophenyl)-2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5593014.png)
![2-cyano-3-[5-(2,6-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5593020.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B5593050.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B5593056.png)